1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid with 1-methyl-3-aminopyrazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anti-cancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-aminopyrazole
- 1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
- 3,5-dimethylpyrazole
Uniqueness
1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H20N6O |
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Molecular Weight |
276.34 g/mol |
IUPAC Name |
2-methyl-5-[[2-(2-methylpropyl)pyrazol-3-yl]methylamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20N6O/c1-9(2)8-19-10(4-5-16-19)7-15-12-6-11(13(14)20)18(3)17-12/h4-6,9H,7-8H2,1-3H3,(H2,14,20)(H,15,17) |
InChI Key |
QGVMVOCOVPJPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNC2=NN(C(=C2)C(=O)N)C |
Origin of Product |
United States |
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